molecular formula C11H15N B2749892 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine CAS No. 146737-71-5

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

Cat. No.: B2749892
CAS No.: 146737-71-5
M. Wt: 161.248
InChI Key: NZTAAFFEAQTQAE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is a versatile chemical compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes an indane moiety linked to an ethylamine group. It is widely used in scientific research due to its diverse applications in drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)ethanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction of the ketone to the corresponding amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or Raney nickel .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or other substituted derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Pharmacology: Utilized as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Material Science: Explored for use in organic semiconductors due to its stable π-conjugated system.

    Biochemistry: Studied for its enzyme inhibition properties, potentially leading to new treatments for diseases.

    Neuroscience: Investigated for its capacity to modulate neurotransmitter systems, which could lead to novel psychiatric medications.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine varies depending on its application:

    Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

    Enzyme Inhibition: It binds to specific enzymes, altering their activity and potentially inhibiting their function.

    Neurotransmitter Modulation: The compound affects neurotransmitter levels, potentially altering synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl): Contains a ketone group and multiple methyl substitutions.

Uniqueness

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is unique due to its combination of an indane moiety and an ethylamine group, which imparts distinct chemical and biological properties. Its versatility in various scientific applications, from antimicrobial activity to neurotransmitter modulation, sets it apart from similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTAAFFEAQTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Suspended in 400 ml of tetrahydrofuran were 8.77 g (0.23 mol) of lithium aluminum hydride, and a suspension of 27.8 g (0.160 mol) of (indan-2-yl)acetamide in 100 ml of tetrahydro-furan was added under chilling with ice water. After stirring for 30 minutes at room temperature, the suspension mixture was refluxed for 5 hours. While chilling with ice water, 9 ml of water, 9 ml of 15% sodium hydroxide and 26 ml of water were added dropwise in that order to decompose excess of the reagents. Solids were separated by filtration, and the filtrate was concentrated, thereby obtaining 26.1 g of an oily substance. Yield: 100%.
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

8.77 g (0.23 mol) of lithium aluminum hydride was suspended in 400 ml of tetrahydrofuran, to which was added a suspension of 100 ml tetrahydrofuran containing 27.8 g (0.160 mol) of (indan-2-yl)acetamide under ice-cooling. The mixture was stirred for 30 minutes at room temperature, then refluxed for 5 hours. Under ice-cooling, 9 ml of water, 9 ml of 15% sodium hydroxide and 26 ml water were added thereto dropwise in this order for decomposing the excessive reagent and separating the solid matter. The filtrate was condensed to obtain 26.1 g of an oily material. Yield: 100%
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
100%

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